Miraxanthin-I: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
Miraxanthin-I: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Miraxanthin-I, a naturally occurring betaxanthin pigment. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as an antioxidant and anti-inflammatory agent. Detailed experimental protocols for its extraction, purification, and biological evaluation are also provided to facilitate further research and development.
Chemical Structure and Properties
Miraxanthin-I is a yellow pigment belonging to the betaxanthin class of compounds, which are found in plants of the order Caryophyllales. Its structure is characterized by the condensation of betalamic acid with L-methionine sulfoxide (B87167).
Table 1: Chemical and Physical Properties of Miraxanthin-I
| Property | Value | Source |
| IUPAC Name | (4E)-4-[2-(1-carboxy-3-methylsulfinylpropyl)iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | --INVALID-LINK--[1] |
| CAS Number | 5296-79-7 | --INVALID-LINK--[2] |
| Molecular Formula | C₁₄H₁₈N₂O₇S | --INVALID-LINK--[1] |
| Molecular Weight | 358.37 g/mol | --INVALID-LINK--[1] |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Soluble in water. | --INVALID-LINK--[2] |
| UV-Vis Absorption (in water) | λmax ≈ 475-480 nm | Estimated from Miraxanthin-V data[3][4][5] |
| XLogP3-AA | -0.9 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 4 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 10 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 8 | --INVALID-LINK--[1] |
Spectral Data:
-
¹H and ¹³C NMR: The NMR spectra would be complex due to the presence of multiple chiral centers and the delocalized electron system. Key signals would include those for the pyridine (B92270) ring protons and carbons, the imine proton, and the protons and carbons of the methionine sulfoxide moiety.[6]
-
Mass Spectrometry: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would likely show a prominent molecular ion peak. Fragmentation patterns would involve the loss of carboxylic acid groups, the side chain, and cleavage of the pyridine ring.[7][8][9][10]
Biological Activities and Signaling Pathways
Miraxanthin-I, like other betaxanthins, is recognized for its potent antioxidant and potential anti-inflammatory properties.
The antioxidant mechanism of Miraxanthin-I is primarily attributed to its ability to act as a radical scavenger. The conjugated double bond system allows for the delocalization and stabilization of unpaired electrons, making it an effective scavenger of reactive oxygen species (ROS).[11][12][13]
The anti-inflammatory effects of betaxanthins are thought to be mediated, in part, through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2). These enzymes are key to the synthesis of prostaglandins (B1171923), which are potent inflammatory mediators. By inhibiting COX enzymes, Miraxanthin-I can potentially reduce the production of prostaglandins and thereby dampen the inflammatory response.[14][15][16]
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and biological evaluation of Miraxanthin-I.
This protocol is adapted from methods for the extraction and fractionation of bioactive compounds from Mirabilis jalapa, a known source of miraxanthins.[17][18][19][20]
Methodology:
-
Extraction:
-
Air-dry and powder the plant material (e.g., roots or flowers of Mirabilis jalapa).
-
Macerate the powdered material in 80% methanol (1:10 w/v) for 48 hours at room temperature with occasional shaking.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.
-
-
Fractionation:
-
Dissolve the concentrated extract in methanol and acidify with 2M sulfuric acid to a pH of approximately 2.
-
Partition the acidified extract three times with an equal volume of chloroform. Discard the chloroform fraction.
-
Basify the remaining aqueous methanol layer with ammonium (B1175870) hydroxide (B78521) to a pH of approximately 9.
-
Partition the basified solution three times with an equal volume of ethyl acetate. The aqueous fraction will contain the more polar betaxanthins, including Miraxanthin-I.
-
-
Purification:
-
Further purify the aqueous fraction containing miraxanthins using column chromatography. A Sephadex LH-20 column eluted with a methanol-water gradient is often effective.
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with diode-array detection (DAD) at approximately 480 nm.
-
Combine fractions containing pure Miraxanthin-I and concentrate under vacuum.
-
-
Analysis:
-
Confirm the identity and purity of Miraxanthin-I using HPLC-DAD and liquid chromatography-mass spectrometry (LC-MS).
-
This protocol provides a detailed procedure for assessing the antioxidant activity of Miraxanthin-I using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[21][22][23][24]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (B145695) (spectrophotometric grade)
-
Miraxanthin-I sample
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare a stock solution of Miraxanthin-I in methanol or water. Create a series of dilutions from the stock solution.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the Miraxanthin-I sample or the positive control to the wells.
-
For the blank, add 100 µL of the solvent (methanol or water) to the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
% Scavenging = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
This protocol outlines a general method for evaluating the inhibitory effect of Miraxanthin-I on COX-1 and COX-2 enzymes.[25][26][27][28][29]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (B1673048) (cofactor)
-
Miraxanthin-I sample
-
Known COX inhibitor (e.g., indomethacin (B1671933) for non-selective, celecoxib (B62257) for COX-2 selective)
-
Detection system (e.g., colorimetric, fluorometric, or LC-MS-based quantification of prostaglandins)
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer containing hematin according to the manufacturer's instructions.
-
Inhibitor Incubation:
-
In separate reaction tubes or wells, add the enzyme solution.
-
Add the Miraxanthin-I sample at various concentrations or the control inhibitor.
-
For the control (100% activity), add the solvent used to dissolve the sample.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at 37°C.
-
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each tube/well.
-
Reaction Termination: After a specific incubation period (e.g., 2-10 minutes), stop the reaction by adding a quenching agent (e.g., hydrochloric acid).
-
Product Quantification: Quantify the amount of prostaglandin (B15479496) E₂ (PGE₂) or other prostaglandin products formed using a suitable detection method, such as an ELISA kit or LC-MS.
-
Calculation: Calculate the percentage of COX inhibition for each concentration of Miraxanthin-I compared to the control without the inhibitor. Determine the IC₅₀ value for both COX-1 and COX-2 to assess the inhibitory potency and selectivity.
Conclusion
Miraxanthin-I is a promising natural compound with significant antioxidant and potential anti-inflammatory properties. Its chemical structure is well-defined, although further experimental data on its physicochemical properties are needed. The provided experimental protocols offer a solid foundation for researchers to further investigate the biological activities and therapeutic potential of Miraxanthin-I. The signaling pathway diagrams, based on current understanding, provide a framework for exploring its mechanisms of action at the molecular level. This technical guide serves as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of Miraxanthin-I.
References
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- 19. Alkaloid fraction of Mirabilis jalapa Linn. flowers has low cytotoxicity and increases iron absorption through Erythropoietin-Matriptase-2-Hepcidin pathway in iron deficiency Hepatocarcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alkaloid Fraction of Mirabilis Jalapa Leaves has Higher Betaxanthin Levels than Ethanol Extract and is Potentially Developed for Anemia Treatment | Atlantis Press [atlantis-press.com]
- 21. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 22. acmeresearchlabs.in [acmeresearchlabs.in]
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- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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